Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal and agrochemical fields . It is a key intermediate for important building blocks .
Synthesis Analysis
A high-yielding and practical synthesis method for this compound has been developed . The synthesis involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The procedure for separation of the regioisomeric mixture of target pyrazoles was based on the boiling point vs. pressure diagrams analysis .Molecular Structure Analysis
The molecular formula of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is C8H9F3N2O2 . Its molecular weight is 222.167 g/mol . The compound has a complex structure with a combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms .Chemical Reactions Analysis
The compound has been involved in a number of cyclocondensation reactions . The most commonly used trifluoromethyl-containing building blocks for the synthesis of this compound are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 417.3 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 417.07996225 g/mol . The topological polar surface area is 48.3 Ų . The heavy atom count is 29 .Scientific Research Applications
Fluorescent Molecule Development
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has been utilized in synthesizing novel fluorescent molecules. One study found it effective in the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits strong fluorescence intensity, potentially useful as an attractive fluorophore for various applications (Wu et al., 2006).
Structural and Spectral Analysis
This compound has been a focus in structural and spectral analysis studies. Research involving the synthesis, characterization, and single crystal X-ray diffraction of related pyrazole compounds provides valuable insights into their structural properties, which are crucial for various scientific applications (Viveka et al., 2016).
Chemical Synthesis and Biological Evaluation
In the field of chemistry and biology, this compound has been used in the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. These compounds have shown potential biological activities, with some exhibiting toxic effects on C. elegans, indicating their relevance in biological studies (Donohue et al., 2002).
Precursor in Cross-Coupling Reactions
It has been used as a precursor in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. These reactions are significant in the creation of new compounds with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011).
Coordination Polymers
This compound also finds use in the synthesis of coordination polymers. One study describes the use of related pyrazole-4-carboxylic acid derivatives to create metal coordination polymers, which have potential applications in materials science and catalysis (Cheng et al., 2017).
Corrosion Inhibitors
Research has also explored the use of pyrazole derivatives, closely related to this compound, as corrosion inhibitors for mild steel. These studies are particularly relevant for industrial applications, such as in the pickling process (Dohare et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZBEVWDQREDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186733 | |
Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
852228-09-2 | |
Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852228-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501186733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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